molecular formula C15H19N3O B3015815 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1490752-44-7

5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B3015815
CAS No.: 1490752-44-7
M. Wt: 257.337
InChI Key: GTYLXXSGFRYZBF-UHFFFAOYSA-N
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Description

5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole is a novel chemical entity designed for pharmaceutical research and drug discovery, integrating the privileged 1,2,4-oxadiazole heterocycle with a piperidine scaffold. The 1,2,4-oxadiazole ring is a versatile and metabolically stable bioisostere for ester and amide functionalities, making it a highly valuable scaffold for developing therapeutic agents with improved pharmacokinetic properties . This ring system is present in several commercially available drugs and exhibits a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects . The incorporation of the piperidine moiety, a common feature in medicinal chemistry, is intended to enhance interactions with biological targets and improve the molecule's drug-like characteristics. Researchers can investigate this compound as a key intermediate or lead molecule for developing novel inhibitors. Its potential mechanism of action may involve the inhibition of specific cancer biological targets, such as thymidylate synthase, topoisomerase II, or histone deacetylases (HDAC), pathways known to be modulated by 1,3,4-oxadiazole derivatives . Furthermore, the structural features of this compound make it a promising candidate for screening against a panel of bacterial and fungal strains, as hybrid molecules containing similar heterocyclic fragments have demonstrated notable antibacterial and fungicidal properties in scientific studies . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in accordance with all applicable local and federal regulations.

Properties

IUPAC Name

3-(2-methylphenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-5-2-3-7-13(11)15-17-14(19-18-15)9-12-6-4-8-16-10-12/h2-3,5,7,12,16H,4,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYLXXSGFRYZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of piperidine derivatives with o-tolyl hydrazine and carbonyl compounds, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have investigated the anticancer properties of oxadiazole derivatives. For instance, compounds similar to 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
  • Antimicrobial Properties
    • The compound exhibits antimicrobial activity against a range of pathogens. Research indicates that oxadiazole derivatives can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics .
  • Neuroprotective Effects
    • Investigations into neuroprotective applications have revealed that oxadiazoles can mitigate oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. SAR studies have identified key functional groups that enhance potency and selectivity towards specific biological targets. For example:

  • Modifications on the piperidine ring can significantly affect binding affinity to target enzymes.
  • Substituents on the oxadiazole ring influence the compound's lipophilicity and membrane permeability, impacting its bioavailability .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The lead compound demonstrated an IC50 value in the low micromolar range, indicating significant anticancer potential compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A recent publication detailed the antimicrobial testing of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
This compoundAnticancerHeLa Cells5.0
This compoundAntimicrobialStaphylococcus aureus8.0
This compoundNeuroprotectiveNeuroblastoma CellsN/A

Mechanism of Action

The mechanism of action of 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name R1 (Position 5) R2 (Position 3) Molecular Weight Key Properties/Activities Source
Target Compound :
5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole
Piperidin-3-ylmethyl o-Tolyl (2-methylphenyl) Not reported Balanced lipophilicity/basicity; potential CNS activity N/A
5-Phenyl-3-(o-tolyl)-1,2,4-oxadiazole Phenyl o-Tolyl Not reported Higher steric bulk; commercial price: ¥6,930/5g
3-(5-Piperidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine HCl Piperidin-3-yl (direct attachment) Pyridin-3-yl Not reported Hydrochloride salt improves solubility
4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine Piperidin-4-yl 3-Trifluoromethylphenyl ~356.3* Enhanced metabolic stability (CF3 group)
5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole Methyl Piperidin-3-yl 179.22 Lower steric hindrance; density: 1.215 g/cm³
5-(Chloromethyl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole Chloromethyl 4-Trifluoromethylphenyl 174.63–440.5 Reactive chloromethyl group for derivatization

*Calculated based on molecular formula C14H13F3N4O.

Substituent Effects on Physicochemical Properties

  • Piperidine vs. Aromatic Substitutions: The piperidin-3-ylmethyl group in the target compound introduces a flexible aliphatic chain with a basic nitrogen, enhancing solubility in polar solvents compared to purely aromatic analogs like 5-phenyl-3-(o-tolyl)-1,2,4-oxadiazole .
  • Electron-Withdrawing Groups :

    • The 3-trifluoromethylphenyl substituent in enhances metabolic stability due to the electron-withdrawing CF3 group, which resists oxidative degradation . This contrasts with the electron-donating o-tolyl group in the target compound, which may increase susceptibility to metabolism.
  • Reactive Functional Groups :

    • Chloromethyl-substituted derivatives (e.g., ) are intermediates for further chemical modifications, offering synthetic versatility absent in the target compound .

Biological Activity

5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and an o-tolyl group attached to the oxadiazole scaffold. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies indicate that 1,2,4-oxadiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and gastric cancers. A study reported that certain oxadiazole derivatives induced apoptosis in MCF-7 breast cancer cells through upregulation of p53 and activation of caspase pathways .
  • Antimicrobial Properties :
    • The oxadiazole moiety has been associated with antimicrobial activity. Compounds in this class have demonstrated effects against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects :
    • Research has suggested that oxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation .
  • Cytotoxicity :
    • The cytotoxic effects of this compound have been evaluated in vitro against several cancer cell lines. The compound showed a dose-dependent response with significant inhibition of cell proliferation at micromolar concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at various phases, preventing cancer cell proliferation.

Case Studies

  • Study on Antitumor Activity :
    A study published in MDPI evaluated several oxadiazole derivatives for their antitumor activity. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against human leukemia and breast cancer cell lines .
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial properties of oxadiazoles found that derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Data Table: Biological Activities

Activity TypeEffectivenessTarget Cell Lines/OrganismsReference
AnticancerHighMCF-7, U-937
AntimicrobialModerateStaphylococcus aureus, E. coli
Anti-inflammatorySignificantIn vitro models
CytotoxicityDose-dependentVarious cancer cell lines

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